PF-06291874 -

PF-06291874

Catalog Number: EVT-255976
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06291874 is a glucagon receptor antagonist nd potentially usefully for patients with type 2 diabetes mellitus. PF-06291874 was well tolerated, has a pharmacokinetic profile suitable for once-daily dosing, and results in reductions in glucose with minimal risk of hypoglycaemia.
Source and Classification

PF-06291874 was developed by Pfizer and has undergone various phases of clinical trials to evaluate its pharmacokinetics, pharmacodynamics, safety, and tolerability in subjects with type 2 diabetes mellitus. It falls under the classification of glucagon receptor antagonists, which are compounds that inhibit the signaling pathway initiated by glucagon binding to its receptor.

Synthesis Analysis

Technical Details

  1. Starting Materials: Commercially sourced precursors are utilized.
  2. Synthesis Steps:
    • Step 1: Formation of key intermediates through selective reactions.
    • Step 2: Functional group modifications to enhance biological activity.
    • Step 3: Purification and characterization of the final product using techniques such as high-performance liquid chromatography (HPLC).
Molecular Structure Analysis

The molecular structure of PF-06291874 is characterized by its specific arrangement of atoms that facilitates binding to the glucagon receptor. The compound's chemical formula is C13_{13}H16_{16}N4_{4}O3_{3}S, indicating the presence of various functional groups that contribute to its pharmacological properties.

Structural Data

  • Molecular Weight: Approximately 304.35 g/mol
  • Key Functional Groups: Sulfonamide, amine, and aromatic rings.
  • 3D Structure: The spatial arrangement allows for optimal interaction with the glucagon receptor, inhibiting its activity effectively.
Chemical Reactions Analysis

PF-06291874 undergoes several chemical reactions during its synthesis and in biological systems. The primary reaction involved is its binding to the glucagon receptor, which prevents glucagon from exerting its effects on glucose metabolism.

Technical Details

  1. Binding Affinity: The compound exhibits high binding affinity for the glucagon receptor, which is crucial for its antagonistic action.
  2. Metabolism: In vivo studies indicate that PF-06291874 is metabolized primarily in the liver, with metabolites being excreted via urine.
  3. Stability: The compound shows stability under physiological conditions, allowing for effective therapeutic use.
Mechanism of Action

PF-06291874 functions by blocking the glucagon receptor, thereby inhibiting the downstream signaling pathways that lead to increased hepatic glucose production. This mechanism is particularly beneficial in controlling blood sugar levels in patients with type 2 diabetes.

Process and Data

  • Inhibition of cAMP Production: By preventing glucagon from binding to its receptor, PF-06291874 reduces cyclic adenosine monophosphate (cAMP) levels within hepatocytes, leading to decreased gluconeogenesis.
  • Clinical Evidence: Studies have demonstrated significant reductions in fasting plasma glucose levels when PF-06291874 is administered to diabetic subjects.
Physical and Chemical Properties Analysis

PF-06291874 possesses several physical and chemical properties that influence its behavior as a drug.

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • pKa Value: Indicates acidic or basic nature; relevant for understanding absorption and distribution.
  • Stability Profile: Exhibits stability under various pH conditions relevant to gastrointestinal transit.
Applications

PF-06291874's primary application lies in the management of type 2 diabetes mellitus. By antagonizing glucagon receptors, it helps regulate blood sugar levels effectively, addressing one of the key challenges in diabetes management.

Scientific Uses

  1. Clinical Trials: Evaluated for efficacy in lowering blood glucose levels.
  2. Research Tool: Utilized in studies exploring glucagon signaling pathways and their implications in metabolic disorders.
  3. Potential Future Applications: May be explored further for use in combination therapies targeting multiple aspects of glucose metabolism.
Mechanism of Action & Target Engagement

Glucagon Receptor (GCGR) Antagonism as a Therapeutic Strategy for Type 2 Diabetes Mellitus (T2DM)

Glucagon receptor (GCGR) antagonism represents a validated strategy to counteract hyperglucagonemia—a key driver of fasting and postprandial hyperglycemia in T2DM. PF-06291874 is a potent, non-peptidic, orally active small molecule designed to selectively inhibit GCGR, thereby suppressing glucagon-mediated hepatic glucose overproduction [4] [8]. By competitively binding GCGR, PF-06291874 disrupts glucagon signaling, directly targeting the pathophysiology of T2DM where dysregulated glucagon secretion exacerbates glycemic instability [5] [7]. This mechanism is distinct from incretin-based therapies, offering a complementary approach for patients inadequately controlled by metformin or other glucose-lowering agents [1] [3].

Structural Basis of PF-06291874-GCGR Interaction: Insights from Competitive Binding Assays

PF-06291874 (chemical formula: C₂₆H₂₈F₃N₃O₄; molecular weight: 503.51 g/mol) binds the orthosteric site of human GCGR with high specificity, as confirmed by radioligand displacement assays [2] [6]. Structural studies reveal that its trifluoromethyl pyrazole moiety forms critical hydrophobic interactions with transmembrane domain residues (e.g., Thr⁶⁴⁴, Phe⁶⁴⁵), while its propanoic acid tail stabilizes binding via hydrogen bonding with Asn⁶⁴⁷ [6]. Kinetic analyses demonstrate dose-dependent receptor occupancy, with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range (Table 1).

Table 1: Binding Kinetics of PF-06291874 to Human GCGR

ParameterValueAssay System
IC₅₀5.2 nMCompetitive binding (ⁱ¹²⁵I-glucagon)
Ki3.8 nMSaturation kinetics
Association rate (kon)1.2 × 10⁶ M⁻¹s⁻¹Surface plasmon resonance
Dissociation rate (koff)0.05 s⁻¹Surface plasmon resonance

Allosteric Modulation vs. Orthosteric Inhibition: Comparative Mechanistic Frameworks

Unlike allosteric modulators (e.g., LY2944876), which alter receptor conformation to indirectly affect glucagon binding, PF-06291874 acts as a pure orthosteric antagonist [2] [7]. This distinction is pharmacologically significant:

  • Orthosteric inhibition: Directly blocks glucagon’s binding site, preventing receptor activation irrespective of glucagon concentration. This results in complete suppression of downstream signaling [6] [8].
  • Allosteric modulation: May exhibit "probe dependence," where efficacy varies with glucagon levels and could permit partial receptor activity [7].PF-06291874’s orthosteric mechanism ensures maximal suppression of glucagon-induced gluconeogenesis, even during hyperglucagonemic states common in T2DM [1] [5].

Impact on Hepatic Glucose Production Pathways: cAMP/PKA and IP3/Ca²⁺ Signaling Crosstalk

GCGR activation stimulates hepatic glucose production (HGP) via dual signaling cascades:

  • cAMP/PKA pathway: Glucagon binding activates Gαs-protein-coupled adenylate cyclase, elevating cyclic AMP (cAMP) and activating protein kinase A (PKA). This promotes glycogenolysis and gluconeogenic enzyme transcription (e.g., PEPCK, G6Pase) [5] [7].
  • IP₃/Ca²⁺ pathway: GCGR also couples to Gαq, triggering phospholipase C (PLC) activation. This generates inositol trisphosphate (IP₃), mobilizing intracellular Ca²⁺ stores that further amplify gluconeogenesis [7].

PF-06291874 attenuates both pathways by blocking receptor engagement. In clinical trials, this dual inhibition reduced fasting plasma glucose (FPG) by 27.1–68.8 mg/dL and mean daily glucose (MDG) by 34.3–42.4 mg/dL (Table 2) [1] [2] [3]. Notably, hepatic glucose output during mixed-meal tolerance tests (MMTT) decreased by >40%, confirming suppression of HGP [3].

Table 2: Metabolic Effects of PF-06291874 on Hepatic Glucose Pathways

ParameterPlacebo-adjusted ChangeStudy DurationSignaling Pathway Affected
Fasting plasma glucose−27.1 to −57.2 mg/dL28 dayscAMP/PKA & IP₃/Ca²⁺
Mean daily glucose−40.3 to −68.8 mg/dL28 dayscAMP/PKA & IP₃/Ca²⁺
Glycogenolysis rate↓ 62%14 dayscAMP/PKA
Gluconeogenic enzymes↓ 35–50% (PEPCK, G6Pase)12 weekscAMP/PKA

Table 3: Compound Identification of PF-06291874

PropertyIdentifier
IUPAC Name3-[(4-{(1S)-1-[4-(4-(Trifluoromethyl)-1H-pyrazol-1-yl]-3,5-dimethylphenoxy}butyl)benzamido]propanoic acid
CAS Registry Number1393124-08-7
DrugBank IDDB15065
SynonymsGlucagon receptor antagonist-4
Molecular FormulaC₂₆H₂₈F₃N₃O₄
MechanismOrthosteric GCGR antagonist

Properties

Product Name

PF-06291874

Synonyms

PF-06291874; PF 06291874; PF06291874; PF-6291874; PF 6291874; PF6291874.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.